molecular formula C18H15ClN6O3S B2485110 N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795425-41-0

N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2485110
CAS No.: 1795425-41-0
M. Wt: 430.87
InChI Key: WEKOFODBELEMPG-UHFFFAOYSA-N
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Description

N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H15ClN6O3S and its molecular weight is 430.87. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(5-chloro-2-hydroxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O3S/c1-25-10-12(9-20-25)29(27,28)24-18-17(21-13-4-2-3-5-14(13)22-18)23-15-8-11(19)6-7-16(15)26/h2-10,26H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKOFODBELEMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential pharmacological applications. The compound's structure includes a quinoxaline moiety, a pyrazole ring, and a sulfonamide group, which are known to contribute to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula of the compound is C18H15ClN6O3SC_{18}H_{15}ClN_{6}O_{3}S, with a molecular weight of 430.9 g/mol. Its structure can be represented as follows:

Smiles Cn1cc S O O Nc2nc3ccccc3nc2Nc2cc Cl ccc2O cn1\text{Smiles Cn1cc S O O Nc2nc3ccccc3nc2Nc2cc Cl ccc2O cn1}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant activity against various pathogens. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating their potential as effective antimicrobial agents .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively documented. For example, compounds featuring similar structural motifs have been tested against multiple cancer cell lines, including MCF7 and A549. These studies revealed that some derivatives could inhibit cell proliferation effectively, with IC50 values indicating substantial cytotoxicity. For instance, one derivative showed an IC50 of 3.79 µM against MCF7 cells .

CompoundCell LineIC50 (µM)
1MCF73.79
2A54926
3Hep-23.25

The mechanisms underlying the biological activities of this compound may involve inhibition of key enzymes and pathways associated with cancer and microbial resistance. For example, similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell growth and survival .

Case Studies

In a notable study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities in vitro. One compound demonstrated potent anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in a concentration-dependent manner .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H15ClN6O3S and a molecular weight of 430.9 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological properties, combined with a sulfonamide group that enhances its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrazole, including N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, were evaluated for their effectiveness against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Activity
7b0.22 - 0.25 μg/mLHighly active against Staphylococcus aureus and Staphylococcus epidermidis
4aVariesSynergistic effects with Ciprofloxacin and Ketoconazole

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly in combating resistant strains of bacteria .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been well-documented. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancers.

Cell LineGrowth Inhibition (%)
HepG254.25%
HeLa38.44%

This selective toxicity towards cancer cells while sparing normal fibroblasts indicates its potential as a targeted cancer therapy .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its ability to inhibit key signaling pathways involved in inflammation. Pyrazole derivatives have been shown to modulate the activity of enzymes like COX and various kinases associated with inflammatory responses.

Case Study: Inhibition of TNF-alpha Release
In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited the release of TNF-alpha, a cytokine involved in systemic inflammation, suggesting their utility in treating inflammatory diseases .

Q & A

Q. How can machine learning models enhance the prediction of this compound’s physicochemical properties?

  • Methodology : Train random forest or graph neural networks (GNNs) on datasets like QM9 or ChEMBL using descriptors (logP, topological surface area). Validate with leave-one-out cross-validation (R² > 0.85). Deploy models in cloud platforms (AWS SageMaker) for real-time property prediction .

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